Pratensein7-O-glucopyranoside
Description
Contextualization within Flavonoid Chemistry
Pratensein (B192153) 7-O-glucopyranoside belongs to the vast and diverse class of plant secondary metabolites known as flavonoids. More specifically, it is classified as an isoflavone (B191592), a subclass of flavonoids characterized by a 3-phenylchroman-4-one backbone. The core structure of its aglycone form, pratensein, is an O-methylated isoflavone. wikipedia.org The defining feature of Pratensein 7-O-glucopyranoside is the attachment of a glucose molecule at the 7th position of the pratensein structure, a process known as glycosylation. biosynth.com This glycosidic bond significantly influences the compound's chemical properties, including its solubility and stability.
The systematic IUPAC name for Pratensein 7-O-glucopyranoside is 5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one. nih.gov Its chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C22H22O11 |
| Molecular Weight | 462.4 g/mol |
| CAS Number | 36191-03-4 |
This table provides a summary of the key chemical properties of Pratensein 7-O-glucopyranoside. biosynth.comnih.gov
Significance as a Naturally Occurring Flavonoid Glycoside
Pratensein 7-O-glucopyranoside is not a synthetic compound but is produced by various plant species. It is recognized as a naturally occurring flavonoid glucoside. biosynth.com Its presence has been documented in a range of plants, highlighting its role in plant biochemistry.
Some of the notable plant sources of Pratensein 7-O-glucopyranoside include:
Trifolium pratense (Red Clover) : This is one of the most well-known sources of the compound. wikipedia.orgbiosynth.com
Astragalus membranaceus var. mongholicus : This medicinal plant is another significant source. nih.govmedchemexpress.com
Ammopiptanthus mongolicus nih.gov
Cuscuta kotchiana researchgate.net
Eclipta prostrata koreascience.krkoreamed.org
Camellia flavida mdpi.com
Genista cilentina researchgate.net
The compound is often extracted from these plant sources for research purposes. biosynth.com For instance, studies have identified Pratensein 7-O-glucopyranoside in the flowers and leaves of red clover. researchgate.net Research has also detected its presence in various parts of Astragalus membranaceus. oup.com
Distinction between Glycoside and Aglycone Forms in Research Paradigms
In the realm of scientific research, the distinction between the glycoside form (Pratensein 7-O-glucopyranoside) and its aglycone counterpart (pratensein) is of paramount importance. The presence or absence of the glucose moiety can significantly alter the biological and chemical characteristics of the molecule.
Pratensein , the aglycone, has the chemical formula C16H12O6 and a molar mass of 300.26 g/mol . wikipedia.orgdrugfuture.com It is an O-methylated isoflavone. wikipedia.org The attachment of a glucose molecule to form Pratensein 7-O-glucopyranoside changes the molecular weight and other physicochemical properties.
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| Pratensein | C16H12O6 | 300.26 |
| Pratensein 7-O-Glucopyranoside | C22H22O11 | 462.4 |
This interactive table compares the molecular formula and molar mass of Pratensein and its glycoside form. wikipedia.orgbiosynth.comdrugfuture.com
Research has indicated that the glycosidic form may exhibit different activities compared to the aglycone. For example, a study on human breast cancer cells demonstrated that pratensein glycoside had significantly more cytotoxic activity than pratensein, suggesting the glycoside form is an important agent in inducing apoptosis in these cells. researchgate.net This highlights the critical need for researchers to specify which form of the compound they are investigating, as the biological outcomes can differ substantially. The conversion between the glycoside and aglycone forms can occur in vivo and in vitro, further emphasizing the need for precise identification and characterization in research settings.
Structure
3D Structure
Properties
Molecular Formula |
C22H28O11 |
|---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C22H28O11/c1-30-14-3-2-9(4-12(14)24)11-8-31-15-6-10(5-13(25)17(15)18(11)26)32-22-21(29)20(28)19(27)16(7-23)33-22/h2-4,8,10,13,15-17,19-25,27-29H,5-7H2,1H3/t10?,13?,15?,16-,17?,19-,20+,21-,22-/m1/s1 |
InChI Key |
WSDAKYZKKRBEIH-WITJTQJTSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=COC3CC(CC(C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3CC(CC(C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
Occurrence and Ecological Distribution
Pratensein (B192153) 7-O-glucopyranoside has been identified in a variety of plant families, highlighting its widespread yet specific distribution in the plant kingdom. Its presence is particularly well-documented in the Fabaceae (legume) family, but it has also been discovered in other evolutionarily distant plant groups.
Identification in Plant Species
Trifolium pratense, commonly known as red clover, is a primary source of Pratensein 7-O-glucopyranoside. researchgate.net Studies utilizing techniques such as high-performance liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) have consistently identified this compound in extracts from the leaves and flowers of red clover. researchgate.net In addition to the base glucoside, a malonylated form, pratensein 7-O-β-D-glucoside 6''-O-malonate, has also been detected, suggesting further metabolic modifications within the plant. researchgate.netresearchgate.net The isoflavone (B191592) profile of red clover, including Pratensein 7-O-glucopyranoside, can vary depending on factors such as the plant's growth stage. nih.gov
The medicinal herb Eclipta prostrata, belonging to the Asteraceae family, has been found to contain Pratensein 7-O-β-D-glucopyranoside. nih.govmdpi.com Its isolation from the aerial parts of the plant has been confirmed through spectroscopic analysis. nih.govkegg.jp The presence of this isoflavone in Eclipta prostrata is noteworthy as this plant is phytochemically rich in various classes of compounds, including other flavonoids and saponins. nih.govmdpi.com
Astragalus membranaceus, a vital herb in traditional Chinese medicine, is another significant source of Pratensein 7-O-glucopyranoside. researchgate.netresearchgate.netgenome.jpepa.gov It has been identified as a constituent of the roots of Astragalus membranaceus var. mongholicus. epa.govgenome.jpresearchgate.net The compound is often found alongside other isoflavonoids like calycosin-7-O-β-D-glucoside, indicating a shared biosynthetic pathway. genome.jpepa.gov The presence of Pratensein 7-O-glucopyranoside contributes to the complex chemical makeup of this well-known medicinal plant. nih.gov
Several species within the genus Genista (Fabaceae) have been shown to produce Pratensein 7-O-glucopyranoside. Notably, it has been isolated from the Italian endemic species Genista cilentina. researchgate.netencyclopedia.pub In contrast, phytochemical analyses of the related species Genista sulcitana identified other flavonoids but not Pratensein 7-O-glucopyranoside, highlighting the chemotaxonomic specificity of this compound even within the same genus. nih.govresearchgate.net
In a significant discovery, Pratensein 7-O-glucoside, along with its aglycone pratensein, has been identified in the bryophyte Bryum capillare. researchgate.netresearchgate.netgenome.jp This was a pioneering finding, as isoflavonoids were previously thought to be almost exclusive to vascular plants, particularly the Leguminosae family. The compound is present in Bryum capillare as the 7-O-glucoside and predominantly as its 7-(6″-malonylglucoside) derivative. researchgate.netresearchgate.net
| Plant Species | Family | Plant Part | Compound Form |
| Trifolium pratense | Fabaceae | Leaves, Flowers | Pratensein 7-O-glucopyranoside, Pratensein 7-O-β-D-glucoside 6''-O-malonate |
| Eclipta prostrata | Asteraceae | Aerial Parts | Pratensein 7-O-β-D-glucopyranoside |
| Astragalus membranaceus | Fabaceae | Roots | Pratensein 7-O-glucopyranoside |
| Genista cilentina | Fabaceae | Aerial Parts | Pratensein 7-O-glucopyranoside |
| Bryum capillare | Bryaceae | - | Pratensein 7-O-glucoside, Pratensein 7-(6″-malonylglucoside) |
Biosynthetic Origins and Chemotaxonomic Implications
The biosynthesis of Pratensein 7-O-glucopyranoside follows the general phenylpropanoid pathway, which leads to the production of various flavonoids. The formation of the isoflavonoid (B1168493) skeleton is a key step, catalyzed by the enzyme isoflavone synthase (IFS). researchgate.netnih.gov This enzyme facilitates an aryl migration, distinguishing isoflavonoids from other flavonoid classes. encyclopedia.pub
The immediate precursor to pratensein is biochanin A, which undergoes 3'-hydroxylation. nih.gov The subsequent attachment of a glucose molecule at the 7-hydroxyl group, a process known as glycosylation, results in the formation of Pratensein 7-O-glucopyranoside. encyclopedia.pub This final step is catalyzed by a specific glucosyltransferase.
From a chemotaxonomic perspective, isoflavonoids like Pratensein 7-O-glucopyranoside are considered significant markers, particularly for the subfamily Papilionoideae of the Leguminosae (Fabaceae) family. researchgate.netnih.govresearchgate.net Their distribution is largely, though not exclusively, confined to this family, making their presence a useful tool in plant classification and phylogenetic studies. nih.govepa.govscirp.orgidosi.orgacgpubs.org The discovery of pratensein and its glycosides in the bryophyte Bryum capillare is of considerable phylogenetic interest, as it challenges the long-held view of isoflavonoids being restricted to higher plants and suggests a more ancient evolutionary origin of their biosynthetic pathway. researchgate.netresearchgate.net
Role in Plant Physiology and Defense Mechanisms
While specific research on the physiological and defense roles of Pratensein 7-O-glucopyranoside is limited, its function can be inferred from the well-documented activities of its chemical class, the isoflavones. Isoflavones are critical secondary metabolites in plants, particularly legumes, where they perform diverse and vital functions related to growth, development, and interactions with the environment. researchgate.netfrontiersin.org
A primary role of isoflavones is in plant defense against pathogens and herbivores. bioscipublisher.comresearchgate.net They function as phytoalexins, which are antimicrobial compounds synthesized by plants in response to stress or pathogen attack. frontiersin.orgbioscipublisher.comresearchgate.net This response helps the plant to inhibit the growth and reproduction of invading bacteria and fungi, thereby enhancing disease resistance. frontiersin.orgbioscipublisher.com The antioxidant properties of isoflavones also contribute to the plant's defense system by helping to neutralize reactive oxygen species (ROS) that are induced by various stress conditions. encyclopedia.pub
Isoflavones are also key signaling molecules in symbiotic relationships, most notably the interaction between legumes and nitrogen-fixing rhizobia bacteria. bioscipublisher.comresearchgate.netencyclopedia.pub Compounds such as daidzein (B1669772) and genistein (B1671435) are exuded from the plant roots into the surrounding soil (the rhizosphere). bioscipublisher.comencyclopedia.pub These molecules act as signals that attract compatible rhizobia and induce the expression of bacterial genes necessary for the formation of root nodules, where atmospheric nitrogen is converted into ammonia, a form usable by the plant. researchgate.netencyclopedia.pub
Furthermore, flavonoids and isoflavonoids play a role in protecting plants against insect pests by acting as feeding deterrents and influencing insect behavior, growth, and development. nih.gov Some isoflavonoids have been shown to possess not only feeding deterrent properties but also antifungal activity. nih.gov The complex roles of flavonoids extend to being modulators of auxin transport and contributing to floral pigmentation. researchgate.net
In essence, as an isoflavone, Pratensein 7-O-glucopyranoside is part of a class of compounds that are integral to a plant's ability to defend itself against a wide range of biotic stresses and to establish beneficial symbiotic interactions with soil microbes.
Biosynthesis and Metabolic Pathways
Enzymatic Glycosylation Processes of Pratensein (B192153)
Pratensein 7-O-glucopyranoside is synthesized through the enzymatic attachment of a glucose molecule to the 7-hydroxyl group of its aglycone, pratensein. biosynth.com This process, known as glycosylation, is a crucial modification in plant biochemistry that often enhances the solubility, stability, and bioavailability of phenolic compounds. researchgate.net The reaction is typically catalyzed by a class of enzymes known as UDP-dependent glycosyltransferases (UGTs), which transfer a glucose moiety from an activated sugar donor, UDP-glucose, to the pratensein acceptor molecule. mdpi.com This specific attachment at the 7-position results in the formation of the O-glycosidic bond characteristic of Pratensein 7-O-glucopyranoside. biosynth.com Enzymatic glycosylation is a versatile biotechnological strategy used to modify the structure and function of bioactive molecules, often leading to the formation of glycoconjugates with enhanced properties. mdpi.com
Integration within the Isoflavonoid (B1168493) Biosynthesis Pathway
The synthesis of pratensein, the aglycone of Pratensein 7-O-glucopyranoside, is an integral part of the broader isoflavonoid biosynthesis pathway, a branch of the general phenylpropanoid pathway found predominantly in leguminous plants. genome.jpnih.gov
The isoflavonoid backbone originates from key flavanone (B1672756) intermediates, namely liquiritigenin (B1674857) and naringenin. canterbury.ac.nznih.gov These precursors are synthesized from one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA. nih.govresearchgate.net The production of liquiritigenin requires the sequential action of chalcone (B49325) synthase (CHS), chalcone reductase (CHR), and chalcone isomerase (CHI). nih.govresearchgate.net Naringenin synthesis involves CHS and CHI. nih.gov These flavanones serve as the critical branch point from the general flavonoid pathway into the specific isoflavonoid pathway. genome.jp
The conversion of flavanone precursors to the isoflavone (B191592) core structure is catalyzed by isoflavone synthase (IFS), a key cytochrome P450 enzyme. nih.govcanterbury.ac.nz Following the formation of the initial isoflavones (daidzein from liquiritigenin and genistein (B1671435) from naringenin), a series of subsequent hydroxylation and methylation reactions, catalyzed by other cytochrome P450 monooxygenases and O-methyltransferases (OMTs), leads to the formation of more complex isoflavones like pratensein. genome.jpresearchgate.net For instance, the isoflavone biochanin A can be converted to pratensein through a 3'-hydroxylation reaction. asm.org Similarly, genistein can be a substrate for enzymes that catalyze the synthesis of pratensein. researchgate.net
The entire pathway is subject to intricate genetic regulation. The expression of the biosynthetic genes, such as IFS, is often controlled by a combination of MYB and bHLH transcription factors, which coordinate the plant's metabolic response to developmental cues and environmental stresses. canterbury.ac.nznih.gov
Formation of Malonated Conjugates and Other Glycoside Derivatives
Once formed, Pratensein 7-O-glucopyranoside can undergo further modification. A common reaction in plants is the acylation of the glycoside moiety, frequently with a malonyl group. Studies on red clover (Trifolium pratense) have successfully identified Pratensein 7-O-glucoside-6''-O-malonate. researchgate.netresearchgate.netscribd.com This malonated conjugate is formed by the enzymatic transfer of a malonyl group from malonyl-CoA to the 6''-position of the glucose sugar. Malonylation can affect the storage and transport of isoflavones within the plant cell. These malonated forms are known to be thermally unstable and can revert to their corresponding glucosides upon heating. researchgate.net
Table 1: Identification of Pratensein Derivatives in Red Clover Extract
| Peak Number | Retention Time (min) | Compound | Molecular Formula | Experimental m/z |
| 3 | 10.17 | Pratensein-7-O-glucoside-6''-O-malonate | C₂₅H₂₄O₁₄ | 547.1083 |
| 10 | 11.93 | Pratensein | C₁₆H₁₂O₆ | 299.0565 |
Data adapted from UPLC-DAD-MS analysis of red clover extracts. researchgate.net
In Vitro and In Vivo Metabolic Transformations
When consumed, Pratensein 7-O-glucopyranoside is subject to extensive metabolism, primarily by intestinal microorganisms and subsequent host enzyme systems.
The primary metabolic transformation of Pratensein 7-O-glucopyranoside in the gut is deglycosylation—the cleavage of the glucose molecule to release the aglycone, pratensein. nih.gov This hydrolysis is carried out by β-glucosidases produced by a variety of intestinal bacteria. A specific mechanism of deglycosylation has been described involving an oxidoreductase from the human gut bacterium Dorea sp., which oxidizes the glucose moiety of O-glycosides, leading to the spontaneous cleavage of the glycosidic bond and release of the aglycone. frontiersin.org
Following deglycosylation, the liberated pratensein aglycone can be absorbed into the bloodstream. Once absorbed, it undergoes phase II metabolism, primarily in the liver. nih.gov This involves conjugation reactions, such as glucuronidation, where glucuronic acid is attached to the molecule to increase its water solubility and facilitate its excretion from the body in urine. nih.govresearchgate.net Pratensein itself has also been identified as an in vivo metabolite of other related isoflavonoids, such as calycosin (B1668236) and its glucoside, indicating its central role in the complex metabolic network of dietary isoflavones. nih.gov Studies analyzing the metabolites of Astragali Radix, a plant containing this compound, have successfully identified "pratensein glucoside" in rats following oral administration, confirming its presence and that of its metabolites in vivo. nih.govsemanticscholar.orgresearchgate.net
Chemical Synthesis and Derivatization Strategies
Chemosynthetic Pathways
Chemosynthetic routes offer versatility in producing pratensein (B192153) and its glycoside, allowing for the creation of analogues and derivatives for further study. These pathways can be broadly categorized into total synthesis, semi-synthesis from available natural precursors, and the crucial glycosylation step.
The total synthesis of the pratensein aglycone is typically achieved through established methods for isoflavone (B191592) ring construction, most notably the deoxybenzoin (B349326) route. While reactions like the Baker-Venkataraman and Algar-Flynn-Oyamada are fundamental in flavonoid chemistry, they are primarily used for the synthesis of flavones and flavonols, respectively, and are not the preferred methods for the 3-phenylchromone skeleton of isoflavones.
The most common and effective strategy for constructing the isoflavone core is the deoxybenzoin route . rsc.orgnih.gov This pathway involves two key steps:
Formation of a 2-hydroxydeoxybenzoin intermediate: This is typically achieved by the condensation of a substituted phenol (B47542) (the A-ring precursor) with a substituted phenylacetic acid or its derivative (the B-ring precursor). rsc.org For pratensein, this would involve reacting phloroglucinol (B13840) (or a protected derivative) with 3-hydroxy-4-methoxyphenylacetic acid. The Hoesch reaction, which uses a phenylacetonitrile, is a classic method for this condensation. google.com
Cyclization with a one-carbon agent: The deoxybenzoin intermediate is then cyclized to form the chromone (B188151) ring. This is accomplished by reacting the intermediate with a formylating agent, which provides the C2 carbon of the isoflavone core. researchgate.net Common reagents for this step include ethyl formate (B1220265) in the presence of a base like sodium metal, or dimethylformamide dimethyl acetal (B89532) (DMF-DMA). rsc.orgresearchgate.net The resulting 2-hydroxyisoflavanone (B8725905) is then dehydrated to yield the final isoflavone. rsc.org
Table 1: Key Reactions in the Total Synthesis of Isoflavone Scaffolds
| Reaction Name | Description | Reactants | Product |
| Hoesch Reaction | Acylation of a phenol with a nitrile to form a hydroxyaryl ketone (a deoxybenzoin). | Phenol + Phenylacetonitrile | 2-Hydroxydeoxybenzoin |
| Deoxybenzoin Cyclization | Reaction of a deoxybenzoin with a formylating agent to build the chromone ring. | 2-Hydroxydeoxybenzoin + Formylating Agent (e.g., Ethyl Formate) | Isoflavone |
Given the structural complexity of total synthesis, semi-synthetic approaches starting from more abundant, structurally related natural isoflavones are often more practical. Pratensein (5,7,3'-trihydroxy-4'-methoxyisoflavone) is found in red clover (Trifolium pratense), but often in lower concentrations than its precursors, Biochanin A and Formononetin. nih.govnih.govnih.gov
From Biochanin A: The most logical semi-synthetic route to pratensein is from Biochanin A (5,7-dihydroxy-4'-methoxyisoflavone). nih.gov This conversion requires the introduction of a hydroxyl group at the 3'-position of the B-ring. This transformation represents a significant synthetic challenge due to the need for high regioselectivity. The process would typically involve an electrophilic aromatic substitution reaction on a protected Biochanin A derivative, followed by deprotection.
From Formononetin: Conversion from Formononetin (7-hydroxy-4'-methoxyisoflavone) is more complex as it would require the introduction of hydroxyl groups at both the C5 and C3' positions.
The final and most critical step in the synthesis of Pratensein 7-O-glucopyranoside is the attachment of the glucose unit to the 7-hydroxyl group of the pratensein aglycone. This must be done regioselectively, avoiding reaction at the 5-OH and 3'-OH positions. Several classical and modern glycosylation methods are applicable. nih.gov
Koenigs-Knorr Reaction: This is one of the oldest and most established methods for forming glycosidic bonds. researchgate.net It involves the reaction of a glycosyl halide (e.g., acetobromoglucose) with an alcohol (the pratensein aglycone) in the presence of a heavy metal salt promoter, such as silver carbonate or silver oxide. researchgate.net The stereochemical outcome at the anomeric center is often influenced by the nature of the protecting group at the C2 position of the glycosyl donor, with acyl groups typically leading to 1,2-trans-glycosides via neighboring group participation.
Phase Transfer Catalysis (PTC): PTC offers a milder and often more efficient alternative for the glycosylation of phenols. This method facilitates the reaction between a water-soluble component and an organic-soluble component. A simple and regioselective PTC method has been described for the direct glycosylation of unprotected isoflavones at the 7-OH position using a per-O-acetylated glucosyl bromide. nih.govebi.ac.uk The higher acidity of the 7-OH group compared to other phenolic hydroxyls allows it to be selectively deprotonated and react under these conditions.
Glycosyl Trichloroacetimidate (B1259523) Method: This method, developed by Schmidt, is highly valued for its reliability and the mild acidic conditions required for activation. chemrxiv.org A fully protected glycosyl trichloroacetimidate donor is activated by a catalytic amount of a Lewis acid (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) - TMSOTf or boron trifluoride etherate - BF₃·OEt₂) to react with the acceptor alcohol. chemrxiv.orgchimia.ch This method is widely used in the synthesis of complex oligosaccharides and natural product glycosides. nih.govchemrxiv.org
Table 2: Comparison of Chemical Glycosylation Methods for Flavonoids
| Method | Glycosyl Donor | Promoter/Catalyst | Key Features |
| Koenigs-Knorr | Glycosyl Halide | Heavy Metal Salts (e.g., Ag₂CO₃) | Classic method; promoter is stoichiometric and can be costly. researchgate.net |
| Phase Transfer Catalysis | Glycosyl Halide | Phase Transfer Catalyst (e.g., Bu₄NHSO₄) | Milder conditions; allows for regioselective glycosylation of unprotected isoflavones at 7-OH. nih.govebi.ac.uk |
| Trichloroacetimidate | Glycosyl Trichloroacetimidate | Catalytic Lewis Acid (e.g., TMSOTf) | High-yielding; uses only a catalytic amount of activator; mild conditions. chemrxiv.org |
Biosynthetic Approaches Utilizing Enzymatic Systems
Biocatalytic methods provide a powerful, highly selective alternative to chemical synthesis, often avoiding the need for complex protective group manipulations. Enzymes like glycosyltransferases and engineered glycosynthases can form glycosidic bonds with exceptional regio- and stereospecificity.
Glycosyltransferases (GTs): In nature, the biosynthesis of flavonoid glycosides is catalyzed by UDP-dependent glycosyltransferases (UGTs). rsc.orghelsinki.fi These enzymes transfer a sugar moiety from an activated donor, such as UDP-glucose, to the flavonoid aglycone. rsc.org Numerous UGTs have been identified from leguminous plants that specifically catalyze the glycosylation of isoflavones at the 7-O position, which is the final step in the natural biosynthesis of Pratensein 7-O-glucopyranoside. rsc.orgresearchgate.netnih.gov The use of these enzymes in in vitro or whole-cell biotransformation systems allows for the specific production of the desired 7-O-glucoside from the pratensein aglycone.
Glycosynthases: Glycosynthases are engineered mutant glycosidases that can synthesize glycosidic bonds but cannot hydrolyze them. researchgate.net This technology provides a robust method for biocatalytic glycosylation. Glycosynthases use inexpensive glycosyl fluoride (B91410) donors and have been successfully applied to the synthesis of various flavonoid glycosides with high regioselectivity and yield. researchgate.netresearchgate.netnih.gov The substrate tolerance of some glycosynthases can be broad, allowing them to accept non-natural flavonoid acceptors.
Strategies for Selective Chemical Modification and Protective Group Chemistry in Synthesis
The successful chemical synthesis of Pratensein 7-O-glucopyranoside is critically dependent on a robust protective group strategy to ensure regioselective glycosylation at the 7-OH position. The pratensein aglycone possesses three hydroxyl groups at positions C5, C7, and C3'. Their relative reactivities must be considered to direct the glycosylation reaction.
Reactivity of Hydroxyl Groups: The C5-OH group is significantly less reactive than the C7-OH and C3'-OH groups due to strong intramolecular hydrogen bonding with the adjacent C4-carbonyl group. This inherent low reactivity often provides natural protection for the C5 position. The primary challenge is therefore to differentiate between the C7-OH and the C3'-OH.
Protective Group Strategy: A typical synthetic strategy would involve the following steps:
Selective Protection: The more reactive 3'-OH group is selectively protected. A common and robust protecting group for this purpose is the benzyl (B1604629) (Bn) ether, which is stable under a wide range of conditions but can be easily removed later.
Glycosylation: With the 3'-OH group masked and the 5-OH group naturally deactivated, the C7-OH is the most accessible site for glycosylation. Any of the methods described in section 5.1.3 (e.g., the trichloroacetimidate method) can then be employed to install the protected glucose moiety.
Deprotection: In the final steps, the protecting groups on the glucose moiety (typically acetyl or benzoyl esters) are removed under basic conditions (e.g., Zemplén deacetylation with sodium methoxide). Subsequently, the benzyl ether at the 3' position is cleaved, typically via catalytic hydrogenolysis (H₂ over Pd/C), to yield the final target compound, Pratensein 7-O-glucopyranoside.
This multi-step process, while complex, ensures that the glycosidic linkage is formed at the correct position with the desired stereochemistry.
Biological Activities and Mechanistic Investigations
Antioxidant Activity and Oxidative Stress Mitigation
Pratensein (B192153) 7-O-glucopyranoside is suggested to possess antioxidant properties, primarily through its capacity to neutralize reactive oxygen species (ROS) and mitigate cellular oxidative stress. biosynth.com These activities are crucial in protecting cells from damage implicated in aging and various diseases. biosynth.com
Reactive Oxygen Species Neutralization Mechanisms
The antioxidant effects of Pratensein 7-O-glucopyranoside are thought to stem from its molecular structure, which is common to flavonoids and enables it to act as a scavenger of free radicals. While direct experimental data from assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays specifically for Pratensein 7-O-glucopyranoside are not extensively documented in publicly available research, the general mechanism for flavonoids involves donating a hydrogen atom to a free radical, thereby neutralizing its reactivity. The presence of hydroxyl groups on the flavonoid skeleton is a key determinant of this antioxidant capacity.
Reduction of Cellular Oxidative Damage
By neutralizing ROS, Pratensein 7-O-glucopyranoside may contribute to the reduction of cellular oxidative damage. biosynth.com Oxidative stress occurs when there is an imbalance between the production of ROS and the body's ability to counteract their harmful effects. This can lead to damage to lipids, proteins, and DNA. While specific studies detailing the effects of Pratensein 7-O-glucopyranoside on markers of cellular oxidative damage, such as malondialdehyde (a marker of lipid peroxidation) or 8-hydroxy-2'-deoxyguanosine (B1666359) (a marker of DNA damage), are limited, the compound's classification as a flavonoid suggests a potential protective role against such damage.
Phytoestrogenic Activity and Hormonal Signaling
Pratensein 7-O-glucopyranoside is classified as a phytoestrogen, a plant-derived compound that can exert estrogen-like effects in the body. biosynth.com This activity is attributed to its structural similarity to the endogenous hormone estradiol, allowing it to interact with estrogen receptors.
Elucidation of Receptor-Mediated Interactions
Modulation of Downstream Signaling Pathways
Upon binding to estrogen receptors, phytoestrogens can modulate a variety of downstream signaling pathways that are typically regulated by endogenous estrogens. These pathways play critical roles in cell proliferation, differentiation, and apoptosis.
A study investigating the anticancer activity of both pratensein and its glycoside form, Pratensein 7-O-glucopyranoside, in human breast cancer cell lines (MCF-7 and MDA-MB-231) provides some insight into its potential to modulate these pathways. The research indicated that the glycoside form was a significant agent in inducing apoptosis. This was evidenced by the decreased expression of the anti-apoptotic gene bcl-2 and increased expression of the pro-apoptotic genes caspase-3, p53, and bax in treated cancer cells.
Furthermore, while not directly studied for Pratensein 7-O-glucopyranoside, other flavonoid glycosides have been shown to influence key signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. These pathways are known to be downstream of estrogen receptor activation and are crucial in regulating cellular processes. The potential for Pratensein 7-O-glucopyranoside to modulate these pathways remains an area for future investigation.
Enzyme Modulation and Inhibition
Flavonoids, as a class of compounds, are known to interact with and modulate the activity of various enzymes. While specific experimental data on the enzyme inhibitory activities of Pratensein 7-O-glucopyranoside are limited, predictions based on its chemical structure and studies on similar compounds suggest potential targets.
Table 1: Predicted and Potential Enzyme Targets of Pratensein 7-O-glucopyranoside
| Enzyme Target | Potential Activity | Basis of Postulation |
| Hyaluronidase (B3051955) | Inhibitory | The general structure of flavonoids has been associated with hyaluronidase inhibition. |
| Xanthine (B1682287) Oxidase | Inhibitory | Flavonoids with a 7-hydroxyl group have been shown to inhibit xanthine oxidase. |
| Alpha-glucosidase | Inhibitory | Certain flavonoid glycosides have demonstrated inhibitory activity against alpha-glucosidase. |
| Cyclooxygenase (COX) | Inhibitory | Flavonoids are known to possess anti-inflammatory properties, partly through the inhibition of COX enzymes. |
| Aromatase | Inhibitory | Isoflavones, in particular, have been investigated for their potential to inhibit aromatase, an enzyme involved in estrogen synthesis. |
It is important to note that the information in the table above is largely based on the activities of structurally related compounds and predictive models. Direct experimental validation of the inhibitory effects of Pratensein 7-O-glucopyranoside on these enzymes is necessary to confirm these potential activities. For instance, studies on other flavonoid glycosides have demonstrated inhibitory effects on enzymes like α-amylase, but this cannot be directly extrapolated to Pratensein 7-O-glucopyranoside without specific research.
Preclinical Anticancer Mechanisms of Action
Significant preclinical research has been conducted on the anticancer properties of Pratensein 7-O-glucopyranoside, particularly in the context of breast cancer. Studies have demonstrated its ability to inhibit cancer cell growth by inducing programmed cell death, or apoptosis.
In vitro studies have shown that Pratensein 7-O-glucopyranoside can inhibit the proliferation of human breast cancer cell lines, including MCF-7 and MDA-MB-231. researchgate.net Research indicates that the compound is an important agent in triggering apoptosis within these cancer cells, suggesting that its cytotoxic activity is mediated through the activation of the apoptotic cascade. researchgate.net
The pro-apoptotic activity of Pratensein 7-O-glucopyranoside is substantiated by its influence on key regulatory proteins involved in the apoptotic pathway. A pivotal study isolated Pratensein 7-O-glucopyranoside (referred to as pratensein glycoside) and investigated its effects on the expression of several crucial genes at the mRNA level in breast cancer cells. researchgate.net
The findings demonstrated a clear shift toward a pro-apoptotic state:
Bcl-2: The expression of the anti-apoptotic gene bcl2 was decreased in cancer cells treated with the compound. researchgate.net
Bax, p53, and Caspase-3: Conversely, the expression levels of the pro-apoptotic genes bax, the tumor suppressor gene p53, and the executioner caspase-3 were all increased. researchgate.net The upregulation of caspase-3 was particularly notable, with its relative expression increasing by as much as 5- to 7-fold in the MDA-MB-231 cell line after 12 hours of treatment. researchgate.net
These molecular changes collectively favor the induction of apoptosis by lowering the threshold for cell death (via decreased Bcl-2), promoting the release of mitochondrial apoptotic factors (via increased Bax), enhancing cell cycle arrest and apoptotic signaling (via increased p53), and executing the final stages of cell death (via increased Caspase-3).
Interactive Data Table: Effect of Pratensein 7-O-glucopyranoside on Apoptotic Gene Expression in Breast Cancer Cells
| Gene | Protein Function | Effect of Treatment | Cell Lines Studied | Source |
| bcl2 | Anti-apoptotic | Decreased Expression | MCF-7, MDA-MB-231 | researchgate.net |
| bax | Pro-apoptotic | Increased Expression | MCF-7, MDA-MB-231 | researchgate.net |
| p53 | Tumor Suppressor | Increased Expression | MCF-7, MDA-MB-231 | researchgate.net |
| caspase-3 | Executioner Caspase | Increased Expression | MCF-7, MDA-MB-231 | researchgate.net |
The demonstrated ability of Pratensein 7-O-glucopyranoside to significantly upregulate the expression of the p53 tumor suppressor protein firmly places its mechanism of action within the core of cellular signaling pathways that govern carcinogenesis. researchgate.net The p53 protein is a critical transcription factor that responds to cellular stress by initiating DNA repair, cell cycle arrest, or apoptosis, thereby preventing the proliferation of damaged cells.
While the specific study on Pratensein 7-O-glucopyranoside did not extend its analysis to other major signaling pathways, the modulation of p53 suggests potential downstream effects on pathways it regulates. researchgate.net It is well-established that other related flavonoids can influence a range of cancer-related signaling cascades. For instance, various flavonoids have been shown to suppress the pro-inflammatory NF-κB pathway and modulate MAP Kinase (MAPK) signaling pathways, both of which are central to cancer cell growth, survival, and metastasis. frontiersin.orgnih.govmdpi.com
Preclinical Neuroprotective Mechanisms
The neuroprotective potential of flavonoids is an area of active research, with many compounds demonstrating beneficial effects in preclinical models of neurodegenerative diseases. mdpi.com These effects are often attributed to their antioxidant and anti-inflammatory properties, as well as their ability to modulate signaling pathways crucial for neuronal survival, such as the Nrf2 pathway. mdpi.comnih.gov
Protection Against Neurotoxicity in Cellular Models
Isoflavones, as a class, have demonstrated neuroprotective effects in various cellular models of neurotoxicity. These compounds are thought to mitigate neuronal damage through several mechanisms. Studies on isoflavone-rich extracts from sources like red clover and soy have shown protection of dopaminergic neurons from insults by neurotoxins. nih.govresearchgate.net This neuroprotection is crucial in the context of neurodegenerative diseases such as Parkinson's disease. nih.govresearchgate.net
The neuroprotective potential of isoflavones is attributed to their ability to counteract oxidative stress and modulate cellular signaling pathways involved in cell survival and death. For instance, soy isoflavones have been shown to protect neuronal PC12 cells against hypoxic damage by increasing cell viability and reducing reactive oxygen species (ROS) levels. nih.gov The protective mechanisms involve the inhibition of apoptosis and cell cycle arrest. nih.gov
Table 1: Potential Neuroprotective Mechanisms of Isoflavone (B191592) Glycosides in Cellular Models
| Mechanistic Target | Observed Effect in Cellular Models | Potential Relevance to Pratensein-7-O-glucopyranoside |
| Oxidative Stress | Reduction of reactive oxygen species (ROS) | As an isoflavone, it likely possesses antioxidant properties. |
| Apoptosis | Inhibition of apoptotic pathways | May contribute to neuronal cell survival. |
| Cell Cycle Regulation | Prevention of cell cycle arrest | Could support normal cell function in the face of neurotoxic insults. |
| Neurite Outgrowth | Preservation of neurites | Potential to maintain neuronal connectivity. nih.gov |
Activation of Nrf2-Mediated Antioxidant Response Pathways in Astrocytes
A key mechanism underlying the neuroprotective effects of many phytochemicals, including isoflavones, is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-mediated antioxidant response pathway. nih.govnih.govnih.govmdpi.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. nih.govmdpi.com
Astrocytes, a type of glial cell in the central nervous system, play a critical role in supporting and protecting neurons. nih.gov The activation of Nrf2 in astrocytes is particularly important for neuroprotection, as these cells can then enhance their capacity to neutralize oxidative stress and provide a more supportive environment for neurons. nih.govmdpi.com Research has shown that isoflavone-rich extracts can activate the Nrf2-mediated antioxidant response in astrocytes. nih.govbiorxiv.org This activation leads to an increased production of protective enzymes, thereby shielding neurons from damage. nih.gov
Alleviation of Mitochondrial Dysfunction
Mitochondrial dysfunction is a central feature of many neurodegenerative diseases, leading to energy deficits, increased oxidative stress, and the initiation of apoptotic cell death. researchgate.netnih.gov Natural compounds, including isoflavones, have been investigated for their potential to rescue mitochondrial function. nih.govbiorxiv.orgresearchgate.net
Studies have demonstrated that isoflavone-rich extracts can alleviate deficits in mitochondrial respiration in cellular models of Parkinson's disease. nih.govbiorxiv.org By preserving mitochondrial function, these compounds can help maintain cellular energy levels and reduce the production of damaging reactive oxygen species. The ability of isoflavones to modulate mitochondrial function suggests that Pratensein-7-O-glucopyranoside may also contribute to cellular health by supporting this critical organelle.
Anti-inflammatory Pathways and Cellular Responses
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Isoflavones have been recognized for their anti-inflammatory properties, which are exerted through the modulation of various signaling pathways. mdpi.comspandidos-publications.comnih.govnih.govresearchgate.net A primary mechanism by which isoflavones exhibit anti-inflammatory effects is through the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. mdpi.comspandidos-publications.com NF-κB is a key transcription factor that governs the expression of pro-inflammatory cytokines and other inflammatory mediators. spandidos-publications.com
Furthermore, isoflavones can influence the mitogen-activated protein kinase (MAPK) signaling pathways, which are also involved in the regulation of inflammatory responses. spandidos-publications.com By modulating these pathways, isoflavones can reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). mdpi.comspandidos-publications.com
Table 2: Potential Anti-inflammatory Mechanisms of Isoflavone Glycosides
| Signaling Pathway | Effect of Isoflavones | Potential Outcome |
| NF-κB | Inhibition of activation | Decreased production of pro-inflammatory cytokines. mdpi.comspandidos-publications.com |
| MAPK | Modulation of activity | Regulation of inflammatory responses. spandidos-publications.com |
| Cytokine Production | Reduction of IL-6, TNF-α | Attenuation of the inflammatory cascade. mdpi.comspandidos-publications.com |
Other Potential Biological Activities with Mechanistic Focus
Antimicrobial Effects
Isoflavones have been reported to possess antimicrobial properties against a range of pathogens. wisdomlib.orgbac-lac.gc.canih.govresearchgate.net The mechanisms underlying their antimicrobial action can be multifaceted. One proposed mechanism is the inhibition of nucleic acid synthesis in bacteria. For example, soybean isoflavones have been shown to inhibit the activity of topoisomerase I and II, enzymes essential for DNA replication and repair in bacteria like Staphylococcus aureus. researchgate.net
Additionally, isoflavones can disrupt the function of the bacterial cytoplasmic membrane and inhibit energy metabolism. nih.gov The broad-spectrum antimicrobial potential of isoflavones suggests that Pratensein-7-O-glucopyranoside could be a candidate for further investigation in the development of new antimicrobial agents. wisdomlib.org
Hepatoprotective Actions
The liver is a primary site for the metabolism of xenobiotics and is susceptible to injury from various toxins. Isoflavones have demonstrated hepatoprotective effects, largely attributed to their antioxidant and anti-inflammatory properties. nih.govresearchgate.netfrontiersin.org A key mechanism in isoflavone-mediated hepatoprotection is the modulation of genes involved in cellular redox homeostasis and inflammatory responses. researchgate.net
Specifically, isoflavones can upregulate the Nrf2 signaling pathway, enhancing the liver's antioxidant defenses. researchgate.net Concurrently, they can downregulate the pro-inflammatory NF-κB pathway, reducing liver inflammation. researchgate.net These dual actions help to protect liver cells from damage induced by toxins and oxidative stress. nih.gov
Structure Activity Relationship Sar Studies of Pratensein 7 O Glucopyranoside
Influence of the Glycosyl Moiety on Biological Activities
The presence of a glucose molecule attached at the 7-position of the pratensein (B192153) aglycone significantly influences its physicochemical properties and, consequently, its biological activity. Generally, glycosylation of flavonoids increases their water solubility and stability. However, this modification can also impact how the molecule interacts with biological targets.
In the context of isoflavones, the glycosidic form, such as Pratensein 7-O-glucopyranoside, is often considered less biologically active in vitro compared to its aglycone counterpart, pratensein. This is because the bulky glucose unit can sterically hinder the molecule from fitting into the active sites of enzymes or binding to cellular receptors. For many biological effects to be exerted, the glycoside must first be hydrolyzed by enzymes in the gut microbiota or within cells to release the active aglycone.
Table 1: General Comparison of Bioactivity between Isoflavone (B191592) Glycosides and Aglycones
| Feature | Isoflavone Glycoside (e.g., Pratensein 7-O-glucopyranoside) | Isoflavone Aglycone (e.g., Pratensein) |
| In Vitro Bioactivity | Generally lower | Generally higher |
| Bioavailability | Requires enzymatic hydrolysis for absorption of aglycone | More readily absorbed across cell membranes |
| Mechanism of Action | Acts as a prodrug, releasing the active aglycone | Directly interacts with biological targets |
Impact of Aglycone Structural Features on Bioactivity
The bioactivity of Pratensein 7-O-glucopyranoside is ultimately determined by the structural characteristics of its aglycone, pratensein. Key features of the isoflavone skeleton play a critical role in its interactions with biological systems.
Role of Specific Double Bonds (e.g., C-2 and C-3)
The double bond between carbons 2 and 3 in the C-ring of the isoflavone structure is a crucial determinant of its biological activity, particularly its antioxidant potential. nih.gov This C-2=C-3 double bond contributes to a more planar molecular structure, which extends the conjugated system of the molecule. nih.gov This extended conjugation facilitates the delocalization of electrons, which can enhance the molecule's ability to scavenge free radicals. alliedacademies.org Theoretical studies on isoflavonoids have indicated that the presence of this double bond can enhance their antioxidative activity. nih.gov
Significance of Additional Substituents (e.g., p-E-coumaroyl group)
While Pratensein 7-O-glucopyranoside itself does not typically feature a p-E-coumaroyl group, the concept of additional substituents is vital in SAR studies. The introduction of other chemical groups can significantly alter the biological activity of the parent molecule. For instance, in other flavonoids, the addition of acyl groups like a coumaroyl moiety can enhance antioxidant or other biological activities by providing additional sites for radical scavenging or altering the molecule's lipophilicity, thereby affecting its cellular uptake and distribution.
Computational Approaches in SAR Elucidation
Computational methods have become indispensable tools for predicting and understanding the structure-activity relationships of bioactive molecules like Pratensein 7-O-glucopyranoside. These in silico techniques provide valuable insights into molecular interactions at an atomic level. mdpi.com
Molecular Docking for Protein-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. scielo.br This method allows researchers to visualize and analyze the interactions between the isoflavone and the amino acid residues within the protein's binding pocket.
For isoflavones like pratensein, molecular docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govresearchgate.net For example, docking simulations could predict how pratensein might bind to the active site of an enzyme, potentially inhibiting its activity. By comparing the docking scores and binding modes of pratensein with its glycoside, Pratensein 7-O-glucopyranoside, researchers can computationally validate the hypothesis that the aglycone has a higher binding affinity due to the absence of the sterically hindering glucose moiety. Such studies are crucial for identifying potential protein targets for these compounds and for guiding the design of new, more potent analogues. scielo.brmdpi.comresearchgate.net
Table 2: Key Concepts in the SAR of Pratensein 7-O-glucopyranoside
| Structural Feature | Influence on Bioactivity |
| 7-O-glucopyranoside | Decreases in vitro bioactivity; acts as a prodrug. |
| C-2=C-3 Double Bond | Enhances antioxidant activity through extended conjugation. nih.gov |
| Hydroxyl Groups (5, 7, 3') | Crucial for antioxidant activity and protein binding. |
| Computational Docking | Predicts binding affinity and interactions with protein targets. scielo.brnih.govresearchgate.net |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are powerful computational tools used to investigate the conformational dynamics and flexibility of molecules at an atomic level. chemrxiv.orgmdpi.comethz.ch In the context of Pratensein 7-O-glucopyranoside, MD simulations can provide detailed insights into the three-dimensional arrangement of the molecule and the rotational freedom around the glycosidic bond, which are crucial for understanding its interaction with biological targets.
The conformational preferences of flavonoid O-glycosides are primarily governed by a balance between steric destabilization and stereoelectronic stabilization. nih.gov MD simulations allow for the exploration of the potential energy surface of the molecule, revealing the most stable or preferred conformations. These simulations track the movement of each atom over time by integrating Newton's classical equations of motion, providing a dynamic picture of the molecule's behavior. chemrxiv.org
A key aspect of the conformational analysis of Pratensein 7-O-glucopyranoside is the orientation of the glucopyranoside moiety relative to the pratensein aglycone. This is largely defined by the dihedral angles φ and ψ of the glycosidic linkage. nih.gov The φ and ψ dihedral angles are defined by the atoms C1”–O–C7–C6 and C7–O–C1”–C2”, respectively. By analyzing the trajectories from MD simulations, it is possible to map the conformational space accessible to the molecule and identify the low-energy, predominant conformations.
Studies on analogous flavonoid-7-O-glycosides have shown that the glycosidic linkage at the 7-position generally allows for more flexibility compared to glycosylation at other positions, such as the 3- or 5-positions. nih.govnih.gov This increased flexibility in 7-O-glycosides can be attributed to a lower degree of steric hindrance around the glycosidic bond. nih.gov
In a typical MD simulation study of Pratensein 7-O-glucopyranoside, the molecule would be solvated in a water box, and the system would be subjected to energy minimization, followed by a period of heating and equilibration, and finally, a production run from which the conformational data is collected. The analysis of these simulations would focus on the distribution of the φ and ψ dihedral angles to identify the most populated conformational states.
For flavonoid O-glycosides, intramolecular hydrogen bonding can also play a role in stabilizing certain conformations. nih.gov However, in some cases, the conformational preferences are dictated more by steric and stereoelectronic effects than by hydrogen bonding. nih.gov
Below is a representative data table summarizing the likely preferred dihedral angles for the glycosidic bond in Pratensein 7-O-glucopyranoside, based on findings for similar flavonoid-7-O-glycosides.
| Conformational Parameter | Description | Typical Value Range (degrees) |
| φ (C1”–O–C7–C6) | Dihedral angle defining rotation around the O-C7 bond | -60 to 60 |
| ψ (C7–O–C1”–C2”) | Dihedral angle defining rotation around the C1"-O bond | 0 to 120 |
Q & A
Q. What longitudinal study designs assess Pratensein 7-O-glucopyranoside’s chronic toxicity?
- Methodology : Conduct 90-day OECD 408-compliant rodent studies with histopathology and serum biochemistry. Use power analysis to determine cohort size and mitigate attrition bias .
Methodological Frameworks for Research Design
- PICOT (Population, Intervention, Comparison, Outcome, Time): For therapeutic mechanism studies (e.g., "In murine models [P], does Pratensein 7-O-glucopyranoside [I] reduce edema [O] compared to indomethacin [C] over 7 days [T]?") .
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant (e.g., prioritizing ecologically sustainable extraction methods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
